![molecular formula C23H21N5O3 B2508085 N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1207006-26-5](/img/structure/B2508085.png)
N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyrazole ring, a cyclopenta[d]pyrimidine ring, and a propanamide group .
Synthesis Analysis
The synthesis of a similar compound has been reported, which involves N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give an amine. This amine is then coupled with a phenylpropionic acid derivative and the Boc group is deprotected to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The furan ring, pyrazole ring, and cyclopenta[d]pyrimidine ring contribute to the rigidity of the molecule, while the propanamide group may provide some flexibility .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The furan ring, pyrazole ring, and cyclopenta[d]pyrimidine ring can participate in various reactions, while the propanamide group can undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, the IR spectrum showed a broad absorption band at 3,424 cm −1 due to the presence of NH in the molecule. Two sharp bands appeared at 1,697 and 1,603 cm −1 due to pyrazolone carbonyl and amide carbonyl group respectively .Scientific Research Applications
Antiviral Activity
Benzofuran derivatives, including our compound of interest, have demonstrated potent antiviral properties. Researchers have discovered that certain benzofuran compounds exhibit anti-hepatitis C virus (HCV) activity . Our compound could potentially be developed into an effective therapeutic drug for hepatitis C disease.
Anticancer Potential
Novel scaffold compounds containing benzofuran rings have been investigated as potential anticancer agents. These compounds offer promising avenues for cancer treatment. Researchers have synthesized benzothiophene and benzofuran derivatives, exploring their cytotoxic effects on cancer cells . Our compound may contribute to this exciting field of research.
Free Radical Cyclization Cascade
Recent advancements in synthetic methods have led to the discovery of unique approaches for constructing benzofuran rings. One such method involves a free radical cyclization cascade, enabling the synthesis of challenging polycyclic benzofuran compounds. Our compound’s complex structure could serve as a valuable building block in this synthetic strategy .
Proton Quantum Tunneling Synthesis
Another innovative approach involves constructing benzofuran rings through proton quantum tunneling. This method offers advantages such as fewer side reactions and high yields. The resulting benzofuran derivatives hold promise for various applications, including drug development .
Natural Product Sources
Benzofuran compounds are ubiquitous in nature, found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide a rich reservoir of potential drug lead compounds. Our compound’s origin and natural occurrence contribute to its significance in drug discovery .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the bioactivities of benzofuran derivatives and their structural features is essential. Researchers explore SAR to optimize drug design and enhance pharmacological properties. Investigating our compound’s structure and its impact on biological activities is a critical area of study .
properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-21(12-11-15-6-2-1-3-7-15)25-20-14-18(19-10-5-13-31-19)27-28(20)23-24-17-9-4-8-16(17)22(30)26-23/h1-3,5-7,10,13-14H,4,8-9,11-12H2,(H,25,29)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBZEQGIOREYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CO4)NC(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)
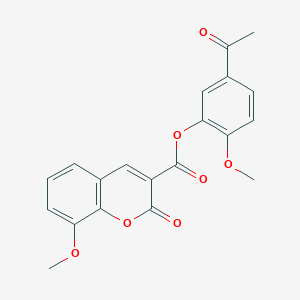
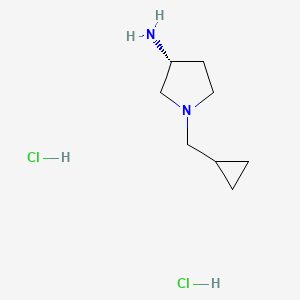
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)
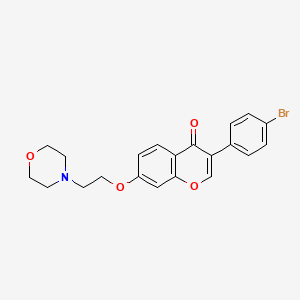

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)
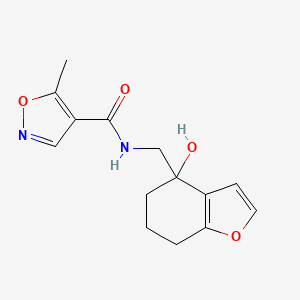
![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)
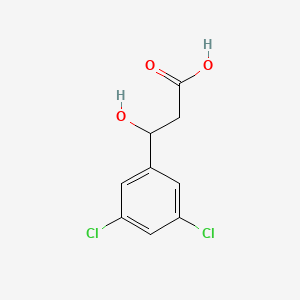
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)
